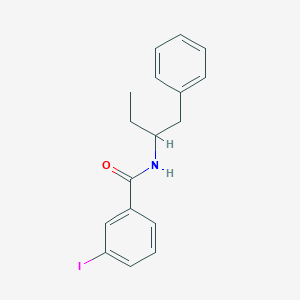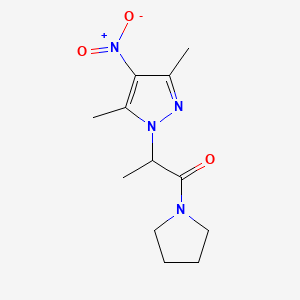
3-iodo-N-(1-phenylbutan-2-yl)benzamide
Vue d'ensemble
Description
3-iodo-N-(1-phenylbutan-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with an iodine atom at the 3-position and an amide group attached to a 1-benzylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-iodobenzoic acid with 1-benzylpropylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-iodo-N-(1-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where the iodine is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, base (e.g., K2CO3), and solvent (e.g., ethanol or water).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed:
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Reduction: Formation of N-(1-benzylpropyl)-3-aminobenzene.
Oxidation: Formation of 3-iodobenzoic acid derivatives.
Applications De Recherche Scientifique
3-iodo-N-(1-phenylbutan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its iodine substituent makes it a versatile starting material for various substitution reactions.
Biological Studies: Researchers can use this compound to study the effects of benzamide derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be utilized in the development of new materials and chemicals for industrial purposes.
Mécanisme D'action
The mechanism of action of 3-iodo-N-(1-phenylbutan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The benzamide moiety can bind to specific sites on proteins, altering their activity and resulting in therapeutic effects. The iodine substituent can also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
N-(1-benzylpropyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-(1-benzylpropyl)-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-(1-benzylpropyl)-3-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Comparison:
Reactivity: The iodine atom in 3-iodo-N-(1-phenylbutan-2-yl)benzamide makes it more reactive in substitution reactions compared to its chloro, bromo, and fluoro analogs due to the larger atomic size and lower bond dissociation energy of the C-I bond.
Biological Activity: The biological activity of these compounds can vary depending on the nature of the halogen substituent. Iodine-containing compounds may exhibit different pharmacokinetic and pharmacodynamic properties compared to their chloro, bromo, and fluoro counterparts.
Propriétés
IUPAC Name |
3-iodo-N-(1-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-2-16(11-13-7-4-3-5-8-13)19-17(20)14-9-6-10-15(18)12-14/h3-10,12,16H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUQBCEBIYRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B4214307.png)
![ethyl 4-amino-2-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4214327.png)


![Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B4214347.png)
![(2-aminoethyl)[2-nitro-4-(10H-phenothiazin-10-ylcarbonyl)phenyl]amine](/img/structure/B4214350.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4214361.png)
![1-[3-(1-piperidinyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4214369.png)

![2-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B4214390.png)
![N-[4-(diethylamino)benzyl]-1,3-benzothiazol-2-amine](/img/structure/B4214396.png)
![1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B4214403.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4214404.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4214410.png)
